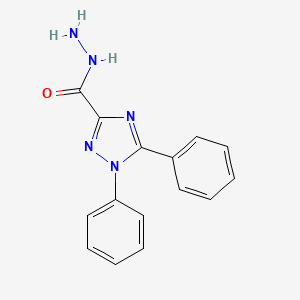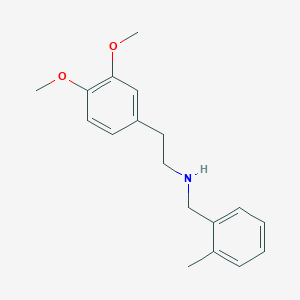
2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It includes the type and number of atoms, the arrangement of atoms, and the type of chemical bonds.Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound can undergo. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, and reactivity.Applications De Recherche Scientifique
Cytochrome P450 Enzymes and Metabolism : A study by Nielsen et al. (2017) explored the metabolism of NBOMe compounds, which are structurally similar to 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine. They found that these compounds undergo metabolism primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. This information is critical for understanding drug-drug interactions and the metabolic pathways of related compounds (Nielsen et al., 2017).
Pharmacological Properties : Eshleman et al. (2018) conducted a study on the pharmacological action of substituted phenethylamines, closely related to the compound . They found that these substances are potent agonists at 5-HT2A receptors, indicating their potential to produce hallucinogenic effects. This study contributes to understanding the receptor binding and mechanism of action of these compounds (Eshleman et al., 2018).
Analytical Characterization : Zuba and Sekuła (2013) reported on the analytical properties of hallucinogenic substances including 25D-NBOMe, a derivative structurally similar to 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine. Their research is significant for forensic analysis and identification of these substances in various samples (Zuba & Sekuła, 2013).
Clinical Toxicology Testing : A study by Poklis et al. (2013) developed a method for detecting and quantifying similar compounds in human serum, highlighting the importance of such methods in clinical toxicology and emergency cases (Poklis et al., 2013).
Locomotor and Discriminative Stimulus Effects : Gatch et al. (2017) investigated the effects of novel synthetic hallucinogens, including compounds similar to 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine. Their research provides insights into the behavioral and physiological effects of these substances (Gatch et al., 2017).
Safety And Hazards
This involves understanding the safety measures and hazards associated with the compound. It includes toxicity, flammability, and environmental impact.
Orientations Futures
This involves understanding the potential applications and research directions of the compound.
I hope this helps! If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14-6-4-5-7-16(14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3/h4-9,12,19H,10-11,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBOPESLHFKADW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365008 |
Source


|
| Record name | 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine | |
CAS RN |
356093-47-5 |
Source


|
| Record name | 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


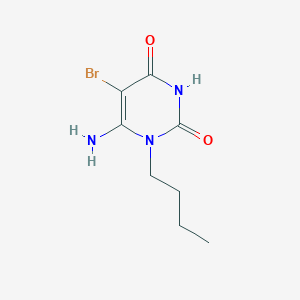


![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)
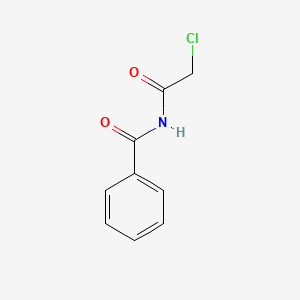
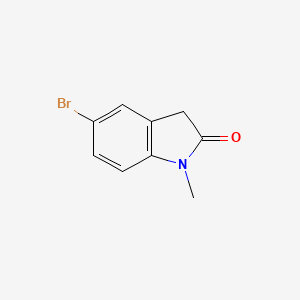

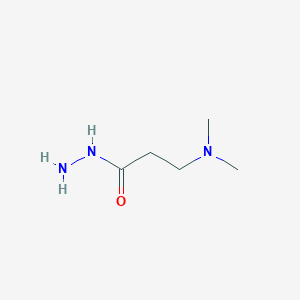


![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)
![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)
